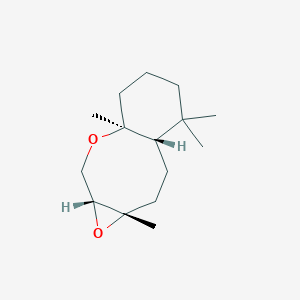
arenaran B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
arenaran B is a natural product found in Dysidea arenaria with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Enantiospecific Synthesis : The first synthesis of cytotoxic marine arenarans A and B, starting from commercial (-)-sclareol, is significant in the field of organic chemistry. A ring-closing metathesis process, reliant on structural requirements, was used to form the oxocene ring of the target compound. This approach is also applicable to the synthesis of other oxocene terpenes, highlighting its broader relevance in chemical synthesis (Torres et al., 2016).
Biological and Ecological Studies
- Marine Sources and Structure Analysis : Oxygenated sesquiterpenes, including the bioactive oxocene sesquiterpene arenaran A, were isolated from the sponge Acanthodendrilla sp. 2510. Their structures were identified using various spectroscopic techniques, offering insights into the ecological interactions between marine organisms and chemical compounds they produce or accumulate (Narbutas et al., 2020).
Potential Therapeutic Applications
- Cytotoxic Properties : Arenamides, including arenamides A and B, isolated from Salinispora arenicola, were found to inhibit NFkappaB activity, showing potential as anti-inflammatory agents. They also demonstrated moderate cytotoxicity against human colon carcinoma cells, suggesting potential therapeutic applications (Asolkar et al., 2009).
Propriétés
Nom du produit |
arenaran B |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(1S,4R,6S,9S)-1,6,10,10-tetramethyl-2,5-dioxatricyclo[7.4.0.04,6]tridecane |
InChI |
InChI=1S/C15H26O2/c1-13(2)7-5-8-14(3)11(13)6-9-15(4)12(17-15)10-16-14/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1 |
Clé InChI |
KDMDYZZDZDVDQD-NEBZKDRISA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@]3([C@H](O3)CO2)C)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3(C(O3)CO2)C)C)C |
Synonymes |
arenaran B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



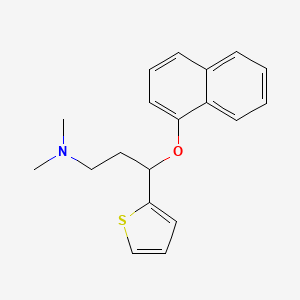
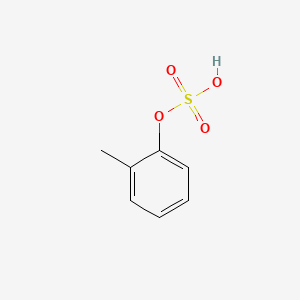
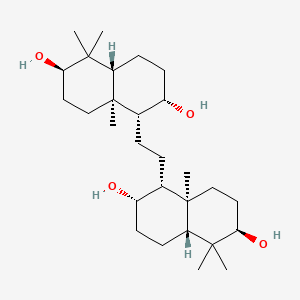
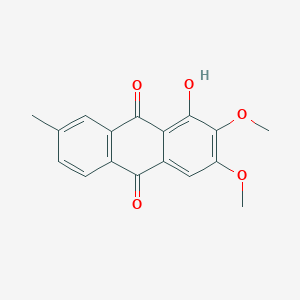
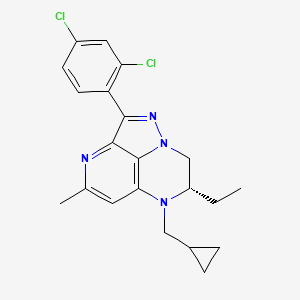
![(7R,10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone](/img/structure/B1249890.png)
![(2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide](/img/structure/B1249891.png)
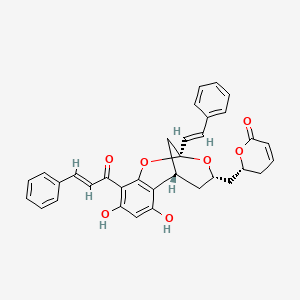
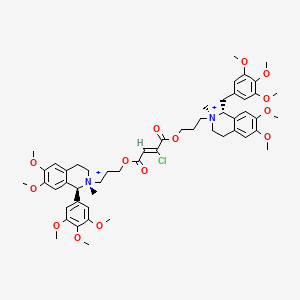
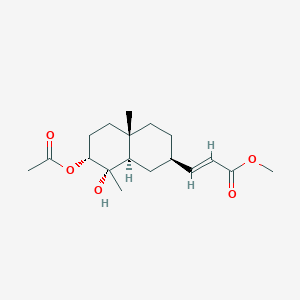
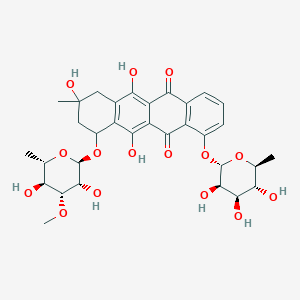
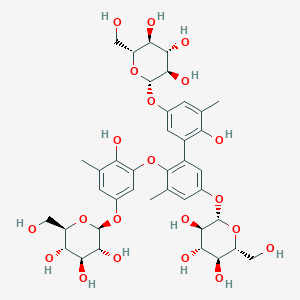
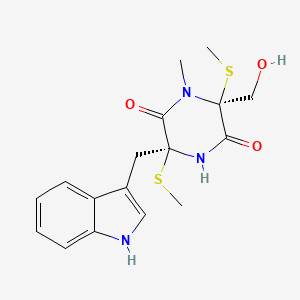
![(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1249906.png)